1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes It features a pyridine ring substituted with chlorine and fluorine atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the reaction of 5-chloro-3-fluoropyridine with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 1-(5-Chloro-3-fluoropyridin-2-yl)piperazine dihydrochloride
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the diazepane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3.2ClH/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFFCWLFVPIHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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